Molecular structure and chemical properties of N,N'-Didansyl-L-cystine
Molecular structure and chemical properties of N,N'-Didansyl-L-cystine
An In-Depth Technical Guide to N,N'-Didansyl-L-cystine: Structure, Properties, and Applications
Introduction
N,N'-Didansyl-L-cystine (DDC) is a fluorescent derivative of the naturally occurring amino acid L-cystine. Structurally, it is characterized by a central, redox-active disulfide bond derived from L-cystine, with each of the two amino groups covalently linked to a dansyl chloride fluorophore. This unique architecture positions DDC as a powerful tool for researchers, scientists, and drug development professionals. Its utility stems directly from the interplay between the redox-sensitive disulfide core and the environmentally sensitive fluorescence of the terminal dansyl groups.
This guide provides a comprehensive overview of the molecular structure, core chemical principles, synthesis, and key applications of N,N'-Didansyl-L-cystine. It is designed to move beyond simple protocols, offering insights into the causality behind its function and application as a robust analytical and investigational tool in redox biology and analytical biochemistry.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of DDC is essential for its effective application.
Molecular Structure
The structure of N,N'-Didansyl-L-cystine is fundamentally a symmetrical dimer. Two N-dansylated cysteine units are linked via a disulfide bridge.
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Molecular Formula: C₃₀H₃₂N₄O₈S₄
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Molecular Weight: 704.86 g/mol
Note on Discrepancies: It is important for researchers to note that some commercial suppliers incorrectly list the molecular formula for N,N'-Didansyl-L-cystine as C₁₈H₂₃N₃O₆S₃ (MW ≈ 473.59 g/mol ) under CAS number 32442-99-2.[1][2] This formula actually corresponds to a mono-dansylated derivative. The correct structure for the di-substituted molecule, as implied by the "N,N'-Di" nomenclature, is the C₃₀ dimer. This guide will exclusively refer to the correct di-substituted structure.
Physicochemical Properties
The physical characteristics of DDC dictate its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Appearance | Pale yellow to light yellow solid | [2] |
| Melting Point | >177°C (with decomposition) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Properties
The utility of DDC is rooted in the fluorescence of its two dansyl groups. The dansyl fluorophore is known for its sensitivity to the polarity of its local environment.
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Fluorescence: DDC exhibits fluorescence characteristic of the dansyl group.
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Excitation (λex): Typically in the range of 330-350 nm.[3]
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Emission (λem): Typically in the range of 530-560 nm, with a large Stokes shift.[3][4]
The exact maxima can shift depending on the solvent environment and the molecule's conformation. In its intact, oxidized form, the proximity of the two dansyl groups can lead to self-quenching, which is a critical aspect of its mechanism of action as a probe.
Part 2: Core Chemistry and Mechanism of Action
The functionality of DDC as a chemical probe is governed by the redox chemistry of its disulfide bridge and the resulting modulation of its fluorescence output.
The Disulfide Bridge: A Redox-Active Core
The disulfide bond (-S-S-) is the chemical heart of DDC. It is susceptible to reduction by thiol-containing molecules, such as the biologically ubiquitous antioxidant glutathione (GSH) or free L-cysteine. This reduction reaction cleaves the disulfide bond, breaking the single DDC molecule into two separate molecules of N-dansyl-L-cysteine.
This reversible reaction makes DDC an excellent substrate for monitoring the activity of disulfide reductases or the overall reducing potential of a biological sample.
Principle of Fluorescence Modulation: A "Turn-On" Mechanism
The primary application of DDC as a probe relies on a significant change in fluorescence intensity upon its reduction. The proposed mechanism is based on proximity-induced fluorescence quenching.
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Quenched State (Oxidized Form): In the intact N,N'-Didansyl-L-cystine molecule, the two dansyl fluorophores are held in relatively close proximity by the cystine backbone. This can lead to self-quenching, where the fluorophores interact in a way that dissipates the excitation energy non-radiatively, resulting in low fluorescence output.
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Fluorescent State (Reduced Form): When the disulfide bond is cleaved by a reducing agent (e.g., a thiol), the two N-dansyl-L-cysteine monomers are released. Separated in solution, the self-quenching effect is eliminated. Each monomer can now fluoresce independently and efficiently, leading to a dramatic increase in the overall fluorescence signal of the solution.
This "turn-on" response is directly proportional to the amount of reducing agent present, allowing for quantitative measurements.
Part 3: Synthesis and Analytical Characterization
The reliable use of DDC requires a robust synthesis method and a validated analytical technique for quality control.
Synthesis Protocol
The synthesis of N,N'-Didansyl-L-cystine is achieved through the reaction of L-cystine with dansyl chloride. The following protocol is based on established methods for the N,N'-diacylation of cystine and standard dansylation chemistry.[5][6]
Materials:
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L-Cystine
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Dansyl Chloride
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Sodium Bicarbonate (NaHCO₃)
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Acetone
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Water (deionized)
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Hydrochloric Acid (HCl) for pH adjustment
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Ethyl Acetate
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Brine (saturated NaCl solution)
Step-by-Step Methodology:
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Dissolution: Dissolve L-Cystine in an aqueous solution of 0.5 M Sodium Bicarbonate. The alkaline pH is critical as it deprotonates the amino groups of cystine, rendering them nucleophilic and reactive towards dansyl chloride.
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Dansyl Chloride Addition: In a separate flask, dissolve a 2.2 molar equivalent of Dansyl Chloride in acetone. Add this solution dropwise to the stirring L-cystine solution at room temperature. The use of a slight excess of dansyl chloride ensures complete di-substitution.
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Reaction: Allow the mixture to react in the dark for 4-6 hours at room temperature. The dansyl group is light-sensitive, so protecting the reaction from light is crucial to prevent photodegradation.
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Quenching & Extraction: After the reaction is complete, remove the acetone under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1M HCl to protonate the carboxylic acid groups. Extract the product into ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts and impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude N,N'-Didansyl-L-cystine product.
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Purification (Optional): The crude product can be further purified by silica gel column chromatography if necessary.
Analytical Characterization (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity and quantifying DDC.
Methodology:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
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Detection:
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UV-Vis: ~340 nm.
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Fluorescence: Excitation at ~340 nm, Emission at ~540 nm. Fluorescence detection offers superior sensitivity and selectivity.
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-
Sample Preparation: Dissolve the DDC sample in a small amount of DMSO or methanol and dilute with the initial mobile phase composition.
This method allows for the separation of the desired product from unreacted starting materials and potential mono-dansylated byproducts.
Part 4: Key Applications in Research and Development
The unique properties of DDC make it a versatile tool for various applications.
Fluorescent Probe for Thiol Sensing
The primary application of DDC is as a "turn-on" fluorescent probe for the detection and quantification of thiols.[2] This is particularly valuable for measuring the concentration of key biological reductants like glutathione (GSH), which plays a central role in cellular antioxidant defense.
Experimental Rationale: By incubating DDC with a biological sample (e.g., cell lysate, plasma), the endogenous thiols will reduce the DDC, causing a proportional increase in fluorescence. This allows for the determination of the total thiol content or the "reducing power" of the sample. The method is highly sensitive and can be adapted for high-throughput screening in microplate format.
Application in Apoptosis Detection
DDC is a valuable tool for studying apoptosis (programmed cell death).[2] The connection is not direct but is based on the well-established link between apoptosis and cellular redox status.
Causality: Many apoptotic pathways are associated with an increase in oxidative stress and a corresponding depletion of intracellular thiol pools, particularly glutathione.[7][8] By measuring the thiol content of cells, DDC can serve as an indirect indicator of the cellular redox shifts that accompany apoptosis. A decrease in the rate or extent of DDC reduction in treated cells compared to control cells can signify a compromised antioxidant defense system, a hallmark of apoptotic progression.
Conclusion
N,N'-Didansyl-L-cystine is more than a simple fluorescent molecule; it is a sophisticated chemical tool that translates the biochemical event of disulfide reduction into a quantifiable optical signal. Its utility in measuring thiol concentrations, monitoring redox environments, and indirectly probing cellular states like apoptosis makes it an indispensable reagent for researchers in biochemistry, cell biology, and pharmacology. A clear understanding of its molecular structure, redox-dependent fluorescence mechanism, and proper handling is paramount to leveraging its full potential in advancing scientific discovery.
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